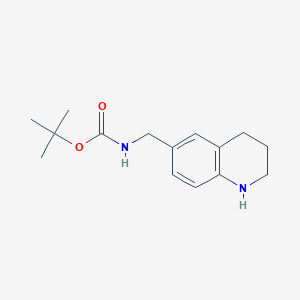

tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate

Beschreibung

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity documented through multiple standardized nomenclature systems. The compound is registered under Chemical Abstracts Service number 1269152-71-7, providing a unique identifier for this specific molecular structure. The molecular formula C15H22N2O2 indicates a composition containing fifteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 262.35 daltons.

The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 1,2,3,4-tetrahydro-6-quinolinylmethylcarbamate. Alternative nomenclature designations include 2-methyl-2-propanyl (1,2,3,4-tetrahydro-6-quinolinylmethyl)carbamate and carbamic acid, N-[(1,2,3,4-tetrahydro-6-quinolinyl)methyl]-, 1,1-dimethylethyl ester. The compound is also referenced through its MDL number MFCD18380645, which serves as an additional cataloging identifier in chemical databases.

Spectroscopic characterization provides further chemical identification through the InChI code: 1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-6-7-13-12(9-11)5-4-8-16-13/h6-7,9,16H,4-5,8,10H2,1-3H3,(H,17,18). The corresponding InChI key JRYYOMGORGXDCZ-UHFFFAOYSA-N offers a condensed representation of the molecular structure for database searching and computational applications. Commercial suppliers typically report purity levels ranging from 95% to 97%, with the compound existing as a powder under standard storage conditions at room temperature.

Structural Features and Isomerism

The structural architecture of this compound encompasses several distinct molecular domains that contribute to its overall chemical properties. The tetrahydroquinoline moiety forms the central heterocyclic core, representing a partially saturated quinoline system where the pyridine ring has undergone selective hydrogenation while maintaining the aromatic benzene portion. This tetrahydroquinoline scaffold provides a rigid bicyclic framework that influences the compound's three-dimensional conformation and potential biological interactions.

The carbamate functional group introduces significant structural complexity through its ester linkage connecting the tert-butyl protecting group to the carboxyl carbon. Carbamates represent a category of organic compounds with the general formula R2NC(O)OR, formally derived from carbamic acid. In this specific instance, the carbamate nitrogen is bonded to a methylene bridge that connects to the 6-position of the tetrahydroquinoline ring system. This positional specificity is crucial for distinguishing this compound from its structural isomers.

Positional isomerism represents a significant consideration in understanding this compound's chemical identity. The attachment of the carbamate-methylene chain to the 6-position of the tetrahydroquinoline ring creates distinct structural possibilities compared to alternative attachment sites. For example, tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate, which bears the Chemical Abstracts Service number 953903-48-5, represents a positional isomer where the carbamate group attaches to the 2-position rather than the 6-position. The molecular formula remains identical (C15H22N2O2), but the different connectivity pattern results in altered physical and chemical properties.

Table 1: Comparative Analysis of Tetrahydroquinoline Carbamate Isomers

| Compound Position | Chemical Abstracts Service Number | Molecular Weight | InChI Key |

|---|---|---|---|

| 6-position attachment | 1269152-71-7 | 262.35 | JRYYOMGORGXDCZ-UHFFFAOYSA-N |

| 2-position attachment | 953903-48-5 | 262.353 | GFGYULDAOAYOAA-UHFFFAOYSA-N |

| 4-position attachment | 1268522-41-3 | 262.35 | ROBBWGFHMQBQEA-UHFFFAOYSA-N |

Physical property predictions for this compound indicate a boiling point of 430.6±34.0 degrees Celsius and a density of 1.077±0.06 grams per cubic centimeter. The predicted acid dissociation constant (pKa) value of 12.25±0.46 suggests basic characteristics under physiological conditions, which aligns with the presence of the tetrahydroquinoline nitrogen atom. These computational predictions provide valuable insights into the compound's behavior under various experimental conditions and inform synthetic planning considerations.

Historical Context in Heterocyclic Chemistry

The development of this compound exists within the broader historical framework of heterocyclic chemistry, which traces its origins to the early nineteenth century. The foundational discovery of quinoline by Friedlieb Ferdinand Runge in 1834 through coal tar distillation established the precedent for investigating nitrogen-containing aromatic heterocycles. Runge initially named quinoline "leukol," meaning "white oil" in Greek, and this discovery provided the structural foundation from which tetrahydroquinoline derivatives would later emerge.

The systematic development of heterocyclic chemistry accelerated throughout the nineteenth century, with key milestones including the isolation of alloxan from uric acid by Brugnatelli in 1818 and the discovery of pyrrole by Runge in 1834. These early investigations established the fundamental principles of heterocyclic structure determination and synthetic methodology that would prove essential for the eventual development of complex molecules like tetrahydroquinoline carbamates.

Tetrahydroquinoline itself represents a semi-hydrogenated derivative of quinoline, produced through selective reduction of the pyridine ring while preserving the aromatic benzene portion. The synthetic accessibility of tetrahydroquinolines through catalytic hydrogenation of quinolines has made these compounds valuable intermediates in medicinal chemistry applications. The incorporation of carbamate protecting groups represents a more recent development in synthetic organic chemistry, reflecting advances in amino protection strategies that emerged during the twentieth century.

Table 2: Historical Timeline of Heterocyclic Chemistry Developments

| Year | Discovery | Scientist | Significance |

|---|---|---|---|

| 1818 | Alloxan isolation | Brugnatelli | First heterocyclic compound from natural source |

| 1834 | Quinoline discovery | Runge | Foundation for quinoline chemistry |

| 1834 | Pyrrole identification | Runge | Expansion of nitrogen heterocycle knowledge |

| 1887-1888 | Nomenclature system | Hantzsch-Widman | Systematic naming conventions |

| 1945 | Quinoline synthesis | Woodward-Doering | Total synthesis confirmation |

The evolution of carbamate chemistry provides additional historical context for understanding this compound's development. Carbamates emerged as important synthetic intermediates due to their stability compared to free carbamic acids, which are inherently unstable. The introduction of tert-butyl carbamates as amino protecting groups revolutionized peptide synthesis and natural product chemistry by providing readily removable protection under mild acidic conditions.

Contemporary research in tetrahydroquinoline chemistry has revealed the widespread occurrence of these structural motifs in natural products and pharmaceutical compounds. Recent studies have identified numerous tetrahydroquinoline-containing natural products discovered within the last decade, highlighting the continued relevance of this heterocyclic scaffold in bioactive molecule design. The combination of tetrahydroquinoline cores with carbamate functional groups represents a logical extension of these historical developments, integrating established heterocyclic chemistry with modern protecting group strategies.

The significance of heterocyclic compounds in modern pharmaceutical research cannot be overstated, with approximately 59% of drugs approved by the United States Food and Drug Administration containing nitrogen heterocycles. This statistical reality underscores the continued importance of compounds like this compound in contemporary chemical research and development efforts. The historical trajectory from Runge's initial quinoline discovery to the sophisticated heterocyclic architectures available today demonstrates the cumulative nature of scientific progress in this field.

Eigenschaften

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-6-7-13-12(9-11)5-4-8-16-13/h6-7,9,16H,4-5,8,10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYYOMGORGXDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269152-71-7 | |

| Record name | tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate is a synthetic compound characterized by its unique structural features, including a tetrahydroquinoline core and a carbamate functional group. With the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structural complexity of this compound allows for diverse interactions within biological systems. The presence of the tert-butyl group enhances its lipophilicity, while the carbamate moiety can undergo hydrolysis and other chemical transformations, making it a versatile building block for further modifications in drug design .

Biological Activities

Research indicates that compounds containing the tetrahydroquinoline structure often exhibit a range of biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties by modulating neurotransmitter systems such as dopamine and serotonin .

- Antimicrobial Activity : Similar compounds have shown antimicrobial effects, indicating potential applications in treating infections .

- Anti-inflammatory Properties : Some derivatives of tetrahydroquinoline are known to exhibit anti-inflammatory activities, which could be relevant for therapeutic uses .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Receptor Binding : Interaction studies have indicated that this compound may bind to neurotransmitter receptors. This interaction could be responsible for its neuroactive properties .

- Enzyme Inhibition : The carbamate group may facilitate interactions with enzymes involved in neurotransmitter metabolism or other cellular pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

- Neuroprotective Studies : In vitro studies demonstrated that tetrahydroquinoline derivatives could protect neuronal cells from apoptosis induced by amyloid-beta peptides. This suggests potential applications in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Testing : A series of tetrahydroquinoline derivatives were tested against various bacterial strains. Compounds showed significant inhibition zones against Gram-positive bacteria, indicating their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Pharmacological Activity:

Research indicates that compounds related to tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate exhibit activity as β3-adrenergic receptor agonists. These receptors are implicated in metabolic regulation and energy expenditure, making them targets for obesity and type II diabetes treatments. A study evaluated various substituted 1,2,3,4-tetrahydroquinolin derivatives for their agonistic activity, with some compounds showing inhibition rates of up to 90.64% at specific concentrations .

2. Structure-Activity Relationship (SAR):

The structure of this compound allows for modifications that can enhance its biological activity. For instance, the presence of the tetrahydroquinoline moiety has been linked to increased binding affinity and selectivity towards β3 receptors. Research has demonstrated that variations in side chains can significantly impact the compound's efficacy .

Synthetic Chemistry Applications

1. Building Block in Organic Synthesis:

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows chemists to explore various synthetic pathways to develop new pharmaceutical agents or other biologically active compounds .

2. Derivative Synthesis:

The ability to modify the tert-butyl and tetrahydroquinoline portions of the molecule enables the synthesis of a wide range of derivatives. These derivatives can be tailored for specific biological activities or improved pharmacokinetic properties .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

- Collision Cross-Section (CCS) : The [M+H]+ adduct has a predicted CCS of 162.6 Ų, indicating moderate molecular size and shape .

- Adduct Variants : [M+Na]+ (172.3 Ų), [M+NH₄]+ (169.6 Ų), and [M-H]- (163.4 Ų) suggest polarity differences compared to analogs .

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Key Observations :

- Substituent Position : Carbamate placement (3-, 4-, or 6-position) significantly impacts molecular conformation and steric interactions. For instance, the 6-methyl linker in the main compound may enhance solubility compared to direct carbamate attachment .

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate generally follows the reaction of a suitable tetrahydroquinoline derivative with a carbamating agent such as tert-butyl carbamate or its reactive equivalents (e.g., Boc anhydride or Boc chloride). The key step involves the formation of the carbamate linkage through nucleophilic substitution or carbamoylation of an amine functional group on the tetrahydroquinoline scaffold.

Typical Reaction Scheme and Conditions

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Starting material: 1,2,3,4-tetrahydroquinoline-6-ylmethylamine | Preparation or procurement of the amine intermediate | - |

| 2 | tert-Butyl carbamate or Boc anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature | Carbamoylation reaction to form the carbamate | Typically 80-95% (literature reported yields vary) |

- The amine group on the tetrahydroquinoline derivative acts as the nucleophile attacking the carbamating agent.

- The reaction is often performed under anhydrous conditions to prevent hydrolysis.

- Temperature control (starting at 0°C) helps minimize side reactions and improve selectivity.

Detailed Preparation Procedure (Representative)

- Dissolve the tetrahydroquinoline-6-ylmethylamine in anhydrous dichloromethane under inert atmosphere.

- Cool the solution to 0°C using an ice bath.

- Add triethylamine dropwise to neutralize the acid generated and to facilitate the reaction.

- Slowly add tert-butyl carbamate or Boc anhydride dropwise with stirring.

- Allow the reaction to proceed at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction, extract, and purify the product by column chromatography or recrystallization.

Physical and Chemical Data Relevant to Preparation

| Property | Data |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| CAS Number | 1269152-71-7 |

| Predicted Boiling Point | 430.6 ± 34.0 °C |

| Predicted Density | 1.077 ± 0.06 g/cm³ |

| Predicted pKa | 12.25 ± 0.46 |

These properties influence the choice of solvents and purification methods during synthesis.

Research Findings on Synthesis Optimization

- High yields (typically above 80%) are achievable with careful temperature control and stoichiometric balance of reagents.

- The use of triethylamine as a base is preferred to scavenge generated HCl or other acids, improving reaction efficiency.

- Anhydrous solvents such as dichloromethane or toluene provide optimal reaction media.

- Purification is critical to remove unreacted starting materials and side-products, often achieved by silica gel chromatography.

Summary Table of Preparation Methods

| Method | Starting Material | Carbamating Agent | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct carbamoylation | 1,2,3,4-tetrahydroquinoline-6-ylmethylamine | tert-Butyl carbamate or Boc anhydride | Triethylamine | DCM or Toluene | 0°C to RT | 80-95 | Most common and straightforward method |

| Boc chloride method | Same as above | Boc chloride | Triethylamine or NaHCO3 | DCM | 0°C to RT | 75-90 | Alternative reagent, similar conditions |

| Reductive amination | 6-formyl tetrahydroquinoline + tert-butyl carbamate | Reducing agent (e.g., NaBH3CN) | - | MeOH or EtOH | RT | Moderate | Used when amine not available |

Q & A

Q. What synthetic routes are recommended for tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate, and how are intermediates characterized?

Synthesis typically involves coupling the tetrahydroquinoline-derived amine with tert-butyl carbamate using coupling agents like EDCl/HOBt. Key intermediates are characterized via , , and ESI-MS to confirm structural integrity and purity (>95% by HPLC) .

Q. What analytical techniques are critical for verifying the compound’s purity and structure?

High-performance liquid chromatography (HPLC) ensures purity (>95%). Nuclear magnetic resonance () confirms stereochemistry, while ESI-MS validates molecular weight. Thin-layer chromatography (TLC) monitors reaction progress .

Q. How should this compound be handled and stored to maintain stability?

Store in airtight containers under inert gas (e.g., argon) at room temperature, protected from light and moisture. Use fume hoods and personal protective equipment (PPE) during handling. Stability is enhanced by avoiding strong acids/bases and oxidizing agents .

Q. What are common impurities during synthesis, and how are they removed?

Unreacted starting materials or deprotected intermediates may form. Purification via silica gel chromatography or preparative HPLC effectively isolates the target compound. Recrystallization in solvents like ethyl acetate/hexane can further refine purity .

Advanced Research Questions

Q. How can reaction yields be optimized during carbamate formation?

Optimize stoichiometry (1:1.2 molar ratio of amine to carbamate) and employ coupling agents (e.g., EDCl/DMAP). Anhydrous conditions and controlled temperatures (0–25°C) improve efficiency. Monitor by TLC and purify via gradient chromatography .

Q. What strategies enhance selectivity for neuronal nitric oxide synthase (nNOS) inhibition?

Introduce substituents (e.g., thiophene-2-carboximidamide) that interact with nNOS-specific residues (e.g., Trp678). Use in vitro assays with recombinant human nNOS, iNOS, and eNOS to measure IC values and selectivity ratios .

Q. How do structural modifications influence pharmacokinetic properties?

Modify the tetrahydroquinoline core with hydrophobic groups (e.g., sulfonamides) to alter logP and solubility. Assess metabolic stability via liver microsomal assays and plasma protein binding studies. Fluorine substitutions can enhance bioavailability .

Q. What computational methods predict biological activity and binding mechanisms?

Molecular docking (e.g., AutoDock Vina) models interactions with enzyme active sites (e.g., nNOS heme domain). Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects with inhibitory potency .

Q. Which in vitro assays evaluate enzyme inhibitory activity?

Use radioactive -arginine conversion assays or fluorometric detection of nitric oxide (NO) production. Recombinant NOS isoforms (nNOS, iNOS, eNOS) expressed in Sf9 cells provide enzyme sources. IC values are calculated from dose-response curves .

Q. How can low reactivity during carbamate coupling be troubleshooted?

Ensure proper amine protection (e.g., Boc groups) and dryness of reagents/solvents. Switch to alternative coupling agents (e.g., DCC/HOBt) or microwave-assisted synthesis to accelerate kinetics. Pre-activation of the carbamate may improve reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.